molecular formula C9H14N2 B1329547 N-Ethylpyridine-2-ethylamine CAS No. 6304-26-3

N-Ethylpyridine-2-ethylamine

Cat. No. B1329547
CAS RN: 6304-26-3
M. Wt: 150.22 g/mol
InChI Key: IFZVQNMIQKLTKI-UHFFFAOYSA-N
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Description

N-Ethylpyridine-2-ethylamine is a compound that can be inferred to be related to various pyridine derivatives, which are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The papers provided discuss several compounds with structural similarities to N-Ethylpyridine-2-ethylamine, such as N-methyl-2-(2-pyridyl)ethylamine and N-(6-chloro-3-pyridyl)methyl-N-ethylamine, which are used as intermediates in chemical syntheses .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from pyridine or its derivatives. For instance, N-methyl-2-(2-pyridyl)ethylamine hydrochloride is synthesized from 2-methylpyridine through a four-step reaction, with the key factors being the molar ratio of reactants and reaction conditions such as temperature and time . Similarly, N-(6-chloro-3-pyridyl)methyl-N-ethylamine is synthesized by reacting 2-chloro-5-chloromethyl-pyridine with mono-ethylamine under optimized conditions to achieve a high yield .

Molecular Structure Analysis

The molecular structure of compounds related to N-Ethylpyridine-2-ethylamine can be complex, with various substituents influencing their chemical behavior. For example, the crystal structure of N-[2-(chloromercuri)ethyl]diethylamine has been determined by X-ray diffraction, revealing specific interatomic distances and angles that are crucial for understanding the compound's properties . The molecular structures of other pyridine derivatives are characterized by intermolecular hydrogen-bonding interactions, which can form different types of networks or chains .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions depending on their substituents. For instance, the compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which is a weak nucleophilic base, can react with methylamine or ethylamine to form N-alkylpyridinium salts . The reactivity of these compounds is influenced by steric effects, as seen in the Janus group effect, which protects the heteroatom from electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of isopropyl and methyl groups in 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine affects its nucleophilicity and ability to participate in organic syntheses . The crystal structure of related compounds provides insights into their potential intermolecular interactions, which can affect their solubility, melting point, and other physical properties .

Scientific Research Applications

  • Pharmaceuticals

    • Summary: Piperidines, a class of compounds to which “N-Ethylpyridine-2-ethylamine” may belong, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals .
    • Methods: The synthesis of piperidines involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results: The pharmaceutical applications of synthetic and natural piperidines have been covered in recent scientific literature .
  • Chemical Synthesis

    • Summary: N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
    • Methods: N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
    • Results: 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
  • Biochemistry

    • Summary: Biogenic amines, which include compounds like “N-Ethylpyridine-2-ethylamine”, are formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones during standard metabolic processes .
    • Methods: These compounds have several critical biological roles in the body and have essential physiological functions .
    • Results: They are involved in the regulation of growth and blood pressure, control of nerve conduction, and are required in the immunologic system of intestines .
  • Materials Science

    • Summary: Deep learning, a branch of machine learning, has emerged as a game-changing technique in materials science, enabling numerous real-world applications .
    • Methods: Deep learning allows analysis of unstructured data and automated identification of features .
    • Results: The increasingly availability of materials databases and big data in general, along with groundbreaking advances in deep learning offers a lot of promise to accelerate the discovery, design, and deployment of next-generation materials .
  • Environmental Science

    • Summary: The rapid development of nanotechnology has raised great concern over its effect on environmental health and safety (EHS). Metal nanoparticles (MNPs) are the most widely adopted engineered nanomaterials that have been utilized in industrial production, environmental governance, and commercial products .
    • Methods: Transformation of MNPs in the environment can result in toxicity of transformed nanoparticles being different from that of pristine particles .
    • Results: The toxicological effects of biogenic amines increase when the mono- and diaminoxidase enzymes are deficient or drugs that inhibit these enzymes are used .
  • Analytical Chemistry

    • Summary: N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .
    • Methods: The analysis of complex mixtures of compounds often requires the use of chromatographic techniques, where compounds are separated based on their interaction with a stationary phase .
    • Results: 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
  • Medicinal Chemistry

    • Summary: Piperidines, a class of compounds to which “N-Ethylpyridine-2-ethylamine” may belong, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals .
    • Methods: The synthesis of piperidines involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results: The pharmaceutical applications of synthetic and natural piperidines have been covered in recent scientific literature .
  • Polymer Science

    • Summary: Deep learning, a branch of machine learning, has emerged as a game-changing technique in materials science, enabling numerous real-world applications .
    • Methods: Deep learning allows analysis of unstructured data and automated identification of features .
    • Results: The increasingly availability of materials databases and big data in general, along with groundbreaking advances in deep learning offers a lot of promise to accelerate the discovery, design, and deployment of next-generation materials .
  • Environmental Science

    • Summary: The rapid development of nanotechnology has raised great concern over its effect on environmental health and safety (EHS). Metal nanoparticles (MNPs) are the most widely adopted engineered nanomaterials that have been utilized in industrial production, environmental governance, and commercial products .
    • Methods: Transformation of MNPs in the environment can result in toxicity of transformed nanoparticles being different from that of pristine particles .
    • Results: The toxicological effects of biogenic amines increase when the mono- and diaminoxidase enzymes are deficient or drugs that inhibit these enzymes are used .

Safety And Hazards

N-Ethylpyridine-2-ethylamine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

N-ethyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2/c1-2-10-8-6-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZVQNMIQKLTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212327
Record name N-Ethylpyridine-2-ethylamine
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylpyridine-2-ethylamine

CAS RN

6304-26-3
Record name N-Ethyl-2-pyridineethanamine
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Record name N-ETHYLPYRIDINE-2-ETHYLAMINE
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